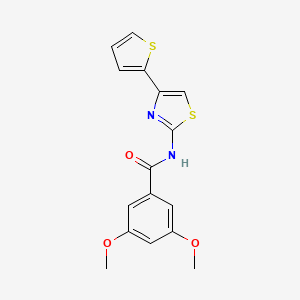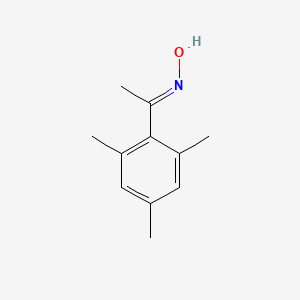
E-1-(2,4,6-trimetilfenil)etanona oxima
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E-1-(2,4,6-trimethylphenyl)ethanone oxime is a chemical compound with the molecular formula C11H14O . It is also known by other names such as Acetophenone, 2’,4’,6’-trimethyl-; Acetomesitylene; Mesityl methyl ketone; Methyl 2,4,6-trimethylphenyl ketone; 2’,4’,6’-Trimethylacetophenone; 1- (2,4,6-Trimethylphenyl)-ethanone; 2,4,6-Trimethyl-acetophenone; Acetylmesitylene; 1,3,5-Trimethyl-2-acetylbenzene; 1- (2,4,6-Trimethylphenyl)-1-ethanone; 1-Acetyl-2,4,6-trimethylbenzene; Methyl mesityl ketone .
Molecular Structure Analysis
The molecular structure of E-1-(2,4,6-trimethylphenyl)ethanone oxime has been analyzed using X-ray crystallography . The dihedral angle between the plane of the aromatic ring and the oxime plane is 70.8 degrees . This large angle precludes a significant π electron overlap between the oxime function and the benzene ring .Physical And Chemical Properties Analysis
E-1-(2,4,6-trimethylphenyl)ethanone oxime has a molecular weight of 162.2283 . The aryl-oxime C-C bond length is 1.491 Å, which is the longest yet reported for an aromatic oxime . The barrier to rotation about the aryl-oxime bond is estimated to be about 5.8 kcal/mol .Mecanismo De Acción
E-1-(2,4,6-trimethylphenyl)ethanone oxime exerts its pharmacological effects through multiple mechanisms of action. It has been shown to inhibit the production of reactive oxygen species (ROS), which play a key role in the pathogenesis of many diseases. E-1-(2,4,6-trimethylphenyl)ethanone oxime also inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, E-1-(2,4,6-trimethylphenyl)ethanone oxime has been shown to activate the Nrf2-Keap1 pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
E-1-(2,4,6-trimethylphenyl)ethanone oxime has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). E-1-(2,4,6-trimethylphenyl)ethanone oxime has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, E-1-(2,4,6-trimethylphenyl)ethanone oxime has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
E-1-(2,4,6-trimethylphenyl)ethanone oxime has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. E-1-(2,4,6-trimethylphenyl)ethanone oxime is also relatively non-toxic, making it suitable for use in cell culture and animal studies. However, E-1-(2,4,6-trimethylphenyl)ethanone oxime has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability. In addition, E-1-(2,4,6-trimethylphenyl)ethanone oxime has a relatively short half-life, which can make it difficult to study its pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of E-1-(2,4,6-trimethylphenyl)ethanone oxime. One potential area of research is the development of E-1-(2,4,6-trimethylphenyl)ethanone oxime derivatives with improved solubility and bioavailability. Another area of research is the investigation of E-1-(2,4,6-trimethylphenyl)ethanone oxime as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, E-1-(2,4,6-trimethylphenyl)ethanone oxime could be further studied for its potential use as an anticancer agent. Finally, the mechanism of action of E-1-(2,4,6-trimethylphenyl)ethanone oxime could be further elucidated to better understand its pharmacological effects.
Conclusion:
In conclusion, E-1-(2,4,6-trimethylphenyl)ethanone oxime is a promising compound that has shown potential as a therapeutic agent for a variety of diseases. Its anti-inflammatory, antioxidant, and anticancer properties make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
E-1-(2,4,6-trimethylphenyl)ethanone oxime can be synthesized through the reaction of 2,4,6-trimethylacetophenone with hydroxylamine hydrochloride in the presence of a base. The reaction yields E-1-(2,4,6-trimethylphenyl)ethanone oxime as a white crystalline solid with a melting point of 105-107°C.
Aplicaciones Científicas De Investigación
Actividad antimicrobiana
Los éteres de oxima se han investigado por sus propiedades antimicrobianas. Si bien los estudios específicos sobre la 1-Mesitilethan-1-ona oxima son limitados, los compuestos relacionados han demostrado efectos bactericidas y fungicidas. Por ejemplo, algunos éteres de oxima exhiben una fuerte actividad contra Candida glabrata, Candida parapsilosis y otras cepas de hongos . La investigación adicional podría explorar el potencial de la 1-Mesitilethan-1-ona oxima como agente antimicrobiano.
Química de coordinación
La química de coordinación de los derivados de oxima está bien establecida. La investigación del comportamiento de complejación metálica de la 1-Mesitilethan-1-ona oxima podría revelar su afinidad por varios iones metálicos. Dichos complejos podrían encontrar aplicaciones en catálisis, sensores o administración de fármacos.
En resumen, la 1-Mesitilethan-1-ona oxima es prometedora en diversos ámbitos, desde la actividad antimicrobiana hasta la ingeniería de cristales. Si bien se necesita más investigación, su estructura única invita a la exploración. Los científicos deberían considerar este compuesto como un área de investigación intrigante, con el objetivo de desbloquear su máximo potencial . 🌟
Propiedades
IUPAC Name |
(NE)-N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-7-5-8(2)11(9(3)6-7)10(4)12-13/h5-6,13H,1-4H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVGQGKUFWHBFI-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=NO)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C(=N/O)/C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-2-[1-(3-methylbutyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2455574.png)
![2-ethoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2455575.png)
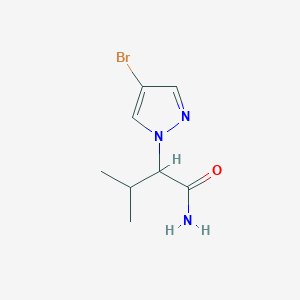
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2455577.png)
![2-[4-Methyl-6-(4-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetohydrazide](/img/no-structure.png)
![8-(4-isopropoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455581.png)
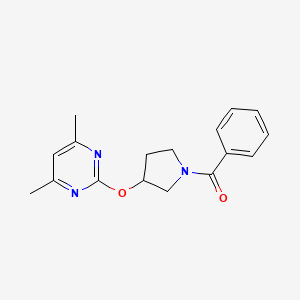
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2455585.png)
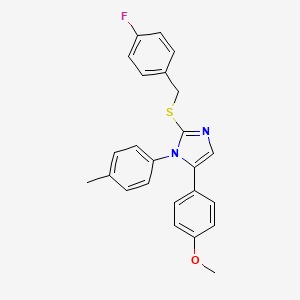
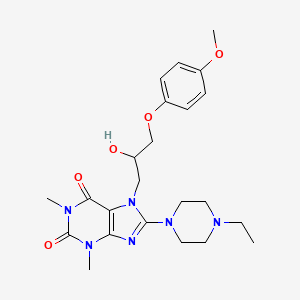
![N-(3-methylbutyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2455592.png)
![4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2455594.png)
![5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2455595.png)
